molecular formula C9H7FN2O B1405602 2-acetyl-6-fluoro-2H-indazole CAS No. 1355171-97-9

2-acetyl-6-fluoro-2H-indazole

Cat. No. B1405602
M. Wt: 178.16 g/mol
InChI Key: XIAXIBCMAWSLAE-UHFFFAOYSA-N
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Description

2-acetyl-6-fluoro-2H-indazole is a nitrogen-containing heterocyclic compound . It has a CAS Number of 1355171-97-9 and a molecular weight of 178.17 .


Synthesis Analysis

The synthesis of 2H-indazoles, including 2-acetyl-6-fluoro-2H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The 2-acetyl-6-fluoro-2H-indazole molecule contains a total of 21 bonds. There are 14 non-H bonds, 11 multiple bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Pyrazole .


Chemical Reactions Analysis

The late-stage functionalization of 2H-indazoles, including 2-acetyl-6-fluoro-2H-indazole, is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles .


Physical And Chemical Properties Analysis

2-acetyl-6-fluoro-2H-indazole is a solid at ambient temperature . It has a predicted density of 1.31±0.1 g/cm3 and a predicted boiling point of 311.3±34.0 °C .

Scientific Research Applications

Summary of Application

Methods of Application: The compound is often used as a precursor in chemical reactions, including C–H activation and functionalization to create diverse derivatives with enhanced biological activity .

Results: Derivatives of 2-acetyl-6-fluoro-2H-indazole have shown promise in various biological assays, indicating potential as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Organic Synthesis

Summary of Application

Methods of Application: Techniques include transition metal-catalyzed reactions and reductive cyclization, which allow for the efficient synthesis of indazole derivatives .

Methods of Application

Results: Some derivatives have shown significant inhibitory activity in enzymatic assays, suggesting their potential use in drug development .

Material Science

Results

Biochemistry

Results

Analytical Chemistry

Results

Neuropharmacology

Methods of Application

Results: Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress and amyloid-beta toxicity, which are key factors in neurodegenerative diseases .

Agricultural Chemistry

Methods of Application

Results: Field trials have shown that these new formulations can effectively control target species while minimizing harm to non-target organisms and ecosystems .

Veterinary Medicine

Methods of Application

Results: Clinical trials in animals have indicated positive outcomes, with some drugs showing high efficacy in treating conditions without significant side effects .

Environmental Science

Methods of Application

Results: Studies have found that certain indazole-based materials can effectively reduce levels of pollutants in water and soil, aiding in environmental remediation efforts .

Chemical Engineering

Methods of Application

Results: Process optimization has led to more sustainable and cost-effective production methods for indazole derivatives, which are important for various industrial applications .

Nanotechnology

Methods of Application

Results: The resulting nanomaterials have shown potential in drug delivery systems, imaging, and as sensors due to their enhanced properties and interactions at the nanoscale .

Catalysis

Summary of Application

Methods of Application: The compound is involved in the late-stage functionalization of 2H-indazoles via C–H activation, which is a key step in creating catalysts that can facilitate a variety of chemical transformations .

Results

Drug Discovery

Summary of Application

Methods of Application: It serves as a scaffold for the synthesis of diverse bioactive molecules, undergoing various chemical modifications to enhance drug-like properties .

Results

Biotechnology

Summary of Application

Methods of Application: The compound’s derivatives are incorporated into biological systems to modify or enhance their functions, often through genetic engineering or chemical synthesis .

Results

Computational Chemistry

Summary of Application

Methods of Application: Advanced computational methods, such as quantum mechanics and molecular dynamics, are employed to study the compound’s properties and its derivatives at the atomic level .

Results

Chemical Biology

Summary of Application

Methods of Application: Researchers use the compound to probe biological pathways and identify new therapeutic targets by tracking its interactions within cells .

Results

Green Chemistry

Summary of Application

Methods of Application: The focus is on minimizing the use of hazardous substances and reducing waste in the synthesis of indazole derivatives .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302+H312+H332;H315;H319;H335, and precautionary statements include P280;P301+P312;P304+P340 .

Future Directions

The 2H-indazole motif, which includes 2-acetyl-6-fluoro-2H-indazole, is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . Therefore, much attention has been paid to access diverse 2H-indazole derivatives . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

1-(6-fluoroindazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-6(13)12-5-7-2-3-8(10)4-9(7)11-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAXIBCMAWSLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C2C=CC(=CC2=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279894
Record name Ethanone, 1-(6-fluoro-2H-indazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetyl-6-fluoro-2H-indazole

CAS RN

1355171-97-9
Record name Ethanone, 1-(6-fluoro-2H-indazol-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355171-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(6-fluoro-2H-indazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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